molecular formula C16H13F2N3O3S B15212576 2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Numéro de catalogue: B15212576
Poids moléculaire: 365.4 g/mol
Clé InChI: LKZLBRMKMWLEMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is a high-purity chemical compound intended for research and development purposes. This synthetic molecule features a complex structure incorporating dihydropyridazine and difluorobenzothiazole rings, which are motifs of significant interest in medicinal chemistry. The specific biochemical applications, mechanism of action, and primary research value for this compound are currently not detailed in the available literature. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications including purity, identity confirmation, and stability data. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Propriétés

Formule moléculaire

C16H13F2N3O3S

Poids moléculaire

365.4 g/mol

Nom IUPAC

2-[1-[(5,7-difluoro-1,3-benzothiazol-2-yl)methyl]-4,5-dimethyl-6-oxopyridazin-3-yl]acetic acid

InChI

InChI=1S/C16H13F2N3O3S/c1-7-8(2)16(24)21(20-11(7)5-14(22)23)6-13-19-12-4-9(17)3-10(18)15(12)25-13/h3-4H,5-6H2,1-2H3,(H,22,23)

Clé InChI

LKZLBRMKMWLEMI-UHFFFAOYSA-N

SMILES canonique

CC1=C(C(=O)N(N=C1CC(=O)O)CC2=NC3=C(S2)C(=CC(=C3)F)F)C

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mécanisme D'action

The mechanism of action of 2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Methodological Framework for Structural Comparisons

Comparative analysis of similar compounds typically involves:

Structure Solution and Refinement : Tools like SHELXL are critical for refining atomic coordinates and anisotropic displacement parameters, enabling accurate comparisons of bond lengths, angles, and torsion angles .

Crystallographic Software Suites : Programs such as WinGX and ORTEP for Windows facilitate the visualization and metric analysis of molecular geometry, which are essential for identifying structural deviations among analogs .

Hypothetical Structural Comparisons

While direct data on the target compound is absent in the evidence, comparisons with analogs might focus on:

  • Substituent Effects: Fluorine atoms at the 5,7-positions of the benzothiazole ring could enhance electronegativity and influence hydrogen-bonding patterns compared to non-fluorinated analogs.
  • Pyridazinone Core Modifications: The 4,5-dimethyl and 6-oxo groups may affect planarity and π-stacking interactions relative to unsubstituted pyridazinones.
  • Acetic Acid Side Chain: This moiety could promote solubility or act as a hydrogen-bond donor, distinguishing it from ester or amide derivatives.
Typical Data Parameters for Comparison
Parameter Example Value (Hypothetical) Tool Used Reference
Bond Length (C-F) 1.34 Å SHELXL
R-factor (Final Refinement) 0.032 SHELXL
Dihedral Angle (Pyridazinone) 5.8° WinGX/ORTEP

Research Findings and Limitations

The provided evidence emphasizes the role of crystallographic software in structural analysis but lacks specific data on the target compound or its analogs. Key insights include:

  • SHELX programs are indispensable for resolving complex small-molecule structures, with SHELXL being the gold standard for refinement .
  • WinGX integrates multiple tools for geometry analysis, enabling systematic comparisons of molecular conformations .

Critical Gaps :

  • No experimental data (e.g., bioactivity, thermal stability, solubility) is available in the evidence to compare pharmacological or physical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions with controlled conditions. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) for extended periods (e.g., 18 hours) is critical for cyclization or functional group coupling, followed by purification via recrystallization (water-ethanol or DMF-ethanol mixtures) . Key parameters include stoichiometric ratios (e.g., 10 mmol reactants), temperature control (e.g., 40°C for specific intermediates), and solvent selection to avoid side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated groups) and Mass Spectrometry (MS) are indispensable for structural confirmation. High-resolution MS validates molecular formula accuracy, while NMR identifies regiochemistry of substituents (e.g., fluorobenzo[d]thiazole orientation) . Purity assessment requires HPLC with UV detection (e.g., λ = 254 nm) and melting point determination .

Q. How is the purity of the compound ensured during synthesis?

  • Methodological Answer : Recrystallization protocols (e.g., using DMF/ethanol mixtures) and chromatographic methods (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) are standard. Monitoring reaction progress via TLC and optimizing solvent systems (e.g., acetic acid for selective precipitation) reduce impurities .

Advanced Research Questions

Q. What strategies optimize reaction yields for derivatives with modified substituents?

  • Methodological Answer : Computational modeling (e.g., DFT calculations) predicts steric/electronic effects of substituents (e.g., fluorobenzothiazole vs. methoxyphenyl groups). Experimental optimization includes adjusting catalyst loadings (e.g., sodium acetate in cyclization steps) and solvent polarity (e.g., DMSO for better solubility of fluorinated intermediates) . Kinetic studies (e.g., time-resolved IR spectroscopy) identify rate-limiting steps.

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodological Answer : Cross-validate with alternative techniques:

  • X-ray crystallography confirms absolute configuration.
  • 2D NMR (COSY, NOESY) resolves overlapping signals in crowded regions (e.g., dihydropyridazinone protons).
  • Solvent-dependent studies (e.g., DMSO-d6 vs. CDCl3) clarify dynamic effects like tautomerism .

Q. What approaches evaluate structure-activity relationships (SAR) for antimicrobial activity?

  • Methodological Answer :

  • In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria and fungi (e.g., Candida albicans).
  • Molecular docking : Target enzymes like fungal lanosterol 14α-demethylase (CYP51) to rationalize fluorobenzothiazole interactions .
  • Metabolic stability : Microsomal assays (e.g., rat liver microsomes) assess oxidation susceptibility of the dihydropyridazinone core .

Q. How are reaction mechanisms elucidated for key transformations (e.g., methyl group coupling)?

  • Methodological Answer : Isotopic labeling (e.g., deuterated methyl groups) tracks migration pathways. Intermediate trapping (e.g., quenching with methanol at low temperatures) and ESI-MS analysis identify transient species. Theoretical studies (e.g., transition state modeling) complement experimental data .

Data Contradiction and Experimental Design

Q. How to address discrepancies in biological activity across studies (e.g., variable MIC values)?

  • Methodological Answer : Standardize assay conditions (e.g., broth microdilution per CLSI guidelines) and control for compound stability (e.g., pre-test solubility in DMSO/water). Cross-lab validation and meta-analysis of substituent effects (e.g., electron-withdrawing fluorine vs. methoxy groups) contextualize results .

Q. What frameworks guide the design of analogs with improved pharmacokinetic profiles?

  • Methodological Answer : Lipinski’s Rule of Five and in silico ADMET predictors (e.g., SwissADME) prioritize analogs with balanced logP (e.g., <5 for fluorinated derivatives) and low polar surface area (<140 Ų). In vivo PK studies in rodent models quantify bioavailability and half-life .

Key Parameters from Evidence

Parameter Typical Range Reference
Reaction Temperature40–100°C (reflux conditions)
Solvent SystemsDMSO, ethanol, DMF, acetic acid
Recrystallization Yield65–85%
NMR Shift Range (¹⁹F)-110 to -125 ppm (DFT-validated)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.